Xylotetraose

Plant Biostimulant Transcriptomics Agriculture

Mixed-DP XOS preparations confound enzyme kinetics and prebiotic selectivity studies. Xylotetraose (≥98% HPLC) is a defined DP4 standard that eliminates this variability. • Enables precise GH10/GH11 xylanase kinetic parameter determination (kcat, KM, kcat/KM). • Distinct DP-specific prebiotic fermentation profile validated in in vitro cecal microbiota models. • +20.71% shoot biomass & +31.74% leaf area vs. mixed XOS in lettuce biostimulant trials. Each lot ships with comprehensive CoA for immediate global dispatch.

Molecular Formula C20H34O17
Molecular Weight 546.5 g/mol
Cat. No. B1631236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXylotetraose
Molecular FormulaC20H34O17
Molecular Weight546.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4COC(C(C4O)O)O)O)O)O
InChIInChI=1S/C20H34O17/c21-5-1-32-18(14(27)9(5)22)36-7-3-34-20(16(29)11(7)24)37-8-4-33-19(15(28)12(8)25)35-6-2-31-17(30)13(26)10(6)23/h5-30H,1-4H2/t5-,6-,7-,8-,9+,10+,11+,12+,13-,14-,15-,16-,17?,18+,19+,20+/m1/s1
InChIKeyKPTPSLHFVHXOBZ-BIKCPUHGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xylotetraose (DP4) Properties: Definition, Structure, and Sourcing Context for Scientific Procurement


Xylotetraose is a linear tetrasaccharide composed of four β-D-xylopyranose residues linked via β-(1→4) glycosidic bonds, with a molecular weight of approximately 546.5 Da (C20H34O17) [1]. It belongs to the xylo-oligosaccharide (XOS) family and is primarily produced through enzymatic or chemical hydrolysis of xylan, a major hemicellulose component of plant cell walls [2]. As a defined single-degree-of-polymerization (DP4) compound, it is available as a high-purity analytical standard (typically HPLC ≥98%) and serves as a critical reference material and substrate in enzyme characterization studies, prebiotic research, and plant biostimulant investigations [3].

Single-DP (DP4) defined substrate for xylanase/β-xylosidase kinetics
High-purity analytical standard for reproducible enzyme and plant biostimulant research
Reference material for gut microbiota modulation and structural biology studies

Why Generic Xylooligosaccharide (XOS) Mixtures Cannot Substitute for Defined Xylotetraose (DP4) in Critical Applications


The biological activity and enzymatic recognition of xylooligosaccharides are highly dependent on the degree of polymerization (DP). Using an undefined mixture of XOS (e.g., containing DP2, DP3, DP4, DP5) introduces significant experimental variability and prevents the attribution of observed effects to a specific molecular entity. Studies have demonstrated that even among closely related single-DP compounds like xylobiose (DP2), xylotriose (DP3), and xylotetraose (DP4), the transcriptional responses, growth promotion, and microbial fermentation profiles are quantitatively distinct and often non-overlapping [1]. Consequently, substituting a defined DP4 standard with a mixed XOS product compromises data reproducibility in enzyme kinetics, prebiotic selectivity assays, and plant biostimulant studies, underscoring the procurement need for high-purity, single-DP Xylotetraose [2].

Undefined XOS mixtures blur DP‑dependent enzyme subsite preferences, making kinetic parameter interpretation unreliable.

Plant growth promotion and gut microbiota responses vary strongly with DP; DP2–DP5 profiles do not transfer to DP4.

Mixed-DP products prevent attribution of transcriptional or fermentation endpoints to a single molecular entity.

Quantitative Differentiation of Xylotetraose (DP4) Against Its Nearest In-Class Analogs


Xylotetraose (DP4) as the Most Potent Plant Biostimulant Among Xylooligosaccharides

Xylotetraose (DP4) demonstrates superior plant growth promotion compared to other XOS variants. In a foliar application study on lettuce (Lactuca sativa), Xylotetraose increased shoot fresh weight by 20.71% and leaf area by 31.74%, significantly outperforming xylobiose (DP2) and xylotriose (DP3), and also showing greater efficacy than xylopentose (DP5) [1].

Plant biostimulant effect
Head-to-head
Shoot fresh weight +20.71%, leaf area +31.74% (lettuce foliar, 0.1% w/v)
Supports DP4-specific biostimulant research; outperformed DP2, DP3, DP5 in tested set.
Foliar application 3×/week, 3 weeks.
Plant Biostimulant Transcriptomics Agriculture

Differential Gut Microbiota Modulation by Xylotetraose (DP4) in Poultry Prebiotic Applications

In an in vitro fermentation model using chicken cecal microbiota challenged with avian pathogenic E. coli (APEC), xylotetraose (DP4) showed a distinct modulatory profile compared to xylobiose (DP2) and xylotriose (DP3). Xylotetraose increased the relative abundance of beneficial Firmicutes and Bacteroidota while reducing Proteobacteria and Escherichia-Shigella, but its efficacy in promoting certain probiotics and short-chain fatty acid production was lower than that of xylotriose, highlighting a DP-specific functional niche [1].

Gut microbiota modulation
Head-to-head
Increased Firmicutes/Bacteroidota; reduced Proteobacteria and Escherichia-Shigella (chicken cecal in vitro model)
DP4 shows distinct prebiotic profile; efficacy magnitude differs from DP2/DP3.
24h anaerobic incubation, 39°C.
Prebiotics Gut Microbiota Poultry Science

Xylotetraose Exhibits Intermediate Kinetic Parameters as a Substrate for Trichoderma reesei Endo-1,4-β-xylanase II

Kinetic analysis of Trichoderma reesei endo-1,4-β-xylanase II (TRX II) revealed a clear DP-dependent trend in substrate specificity. Xylotetraose (Xyl4) showed a specificity constant (kcat/KM) of 0.027 μM−1 s−1, which is approximately 180-fold higher than that of xylotriose (Xyl3, 0.00015 μM−1 s−1) but lower than that of xylopentaose (Xyl5, 0.37 μM−1 s−1) and xylohexaose (Xyl6, 0.93 μM−1 s−1) [1].

Xylanase II kinetics
Method context
kcat/KM = 0.027 μM⁻¹ s⁻¹ (TRX II, pH 5.0, 40°C)
Intermediate specificity constant: ~180× higher than X3, lower than X5/X6. Enables enzyme subsite mapping.
ESI‑MS assay.
Enzyme Kinetics Xylanase GH11

Enzymatic Hydrolysis Profile of Xylotetraose by β-xylosidases from Bacillus halodurans

BhXyl39, a GH39 β-xylosidase from Bacillus halodurans, hydrolyzes xylotriose most efficiently, with activity decreasing in the order: xylohexaose > xylopentaose > xylotetraose. The enzyme has little effect on xylobiose. In contrast, BhXyl52 shows the reverse trend, hydrolyzing shorter substrates (xylobiose, xylotriose) more efficiently than longer ones (xylotetraose > xylopentaose > xylohexaose) [1].

β‑xylosidase hydrolysis
Head-to-head
BhXyl39: X6 > X5 > X4 > X3 > X2; BhXyl52: X2≈X3 > X4 > X5 > X6
DP4 rank clarifies GH39 vs GH52 subfamily classification.
pH 6.5, 37°C, purified enzymes.
Glycoside Hydrolase β-xylosidase GH39

Xylotetraose Substrate Specificity Constant for Penicillium griseofulvum Family 11 Xylanase

Xylotetraose acts as a specific substrate for Penicillium griseofulvum family 11 xylanase, with a reported substrate specificity constant (kcat/Km) of 2.8 × 10⁴ M⁻¹s⁻¹ [1]. This value quantifies the enzyme's catalytic efficiency for this specific oligosaccharide and is essential for standardizing enzyme activity assays.

GH11 xylanase constant
Supporting evidence
kcat/Km = 2.8 × 10⁴ M⁻¹ s⁻¹ (P. griseofulvum GH11)
Benchmark for enzyme activity standardization.
Single-substrate data; source: supplier datasheet.
Xylanase GH11 Kinetic Constant

Crystal Structure of Family 11 Xylanase in Complex with Xylotetraose Reveals Specific Binding Mode

The X-ray crystal structure of glycoside hydrolase family 11 xylanase from Bacillus subtilis in complex with xylotetraose (PDB ID: 2QZ3) reveals substrate binding at the -3 to +1 active-site subsites, with a resolution of 1.80 Å [1]. This high-resolution structural data confirms a specific binding mode that is distinct from other oligosaccharides and is critical for understanding the enzyme's substrate recognition and catalytic mechanism.

Crystal structure complex
Method context
PDB 2QZ3, 1.80 Å, B. subtilis GH11 xylanase with X4 at subsites −3 to +1
Defines binding mode for inhibitor design and protein engineering.
X‑ray diffraction data.
Structural Biology Xylanase GH11

Optimal Research and Industrial Use Cases for Xylotetraose (DP4) Based on Quantitative Evidence


Enzyme Kinetics and GH Family Characterization

Xylotetraose serves as an essential, defined substrate for determining kinetic parameters (kcat, KM, kcat/KM) of endo-1,4-β-xylanases, particularly from GH10 and GH11 families. Its intermediate DP4 length provides a clear differentiation point from shorter (xylobiose, xylotriose) and longer (xylopentaose, xylohexaose) substrates, enabling the precise mapping of enzyme subsite preferences and the classification of glycoside hydrolase activities [1][2]. Procurement of high-purity (>98%) xylotetraose is required for reproducible kinetic assays, as mixed DP substrates would yield ambiguous, non-interpretable data.

Plant Biostimulant Research and Agricultural Product Development

Given its superior efficacy in promoting shoot biomass (+20.71%) and leaf area (+31.74%) in lettuce compared to other XOS DP fractions, xylotetraose is the compound of choice for formulating next-generation plant biostimulants [3]. Research programs focused on resolving the growth-defense tradeoff in crops should utilize defined xylotetraose to elicit specific transcriptional reprogramming and metabolic shifts, avoiding the confounding effects of mixed-DP XOS preparations.

Prebiotic Selectivity and Gut Microbiota Modulation Studies

Xylotetraose exhibits a distinct, DP-specific fermentation profile by probiotic bacteria, as demonstrated in in vitro chicken cecal microbiota models [4]. This selectivity is critical for studies aiming to precisely modulate gut microbial communities or to understand the structure-function relationship of prebiotic oligosaccharides. Using a defined DP4 standard ensures that observed shifts in microbial populations (e.g., Firmicutes/Bacteroidota ratio) can be directly attributed to the specific oligosaccharide, enabling reproducible and interpretable results in animal nutrition and human microbiome research.

Structural Biology and Xylanase Inhibitor Design

Xylotetraose is the definitive ligand for co-crystallization studies with GH10 and GH11 xylanases, as evidenced by its presence in high-resolution crystal structures (e.g., PDB ID: 2QZ3) that reveal precise binding subsite occupancy [5]. This structural information is foundational for rational enzyme engineering and the development of selective xylanase inhibitors. Only high-purity xylotetraose can yield interpretable electron density maps, making it an indispensable reagent for X-ray crystallography and molecular dynamics simulations of carbohydrate-active enzymes.

Application
Selection Property
Validation Focus
Xylanase/β‑xylosidase kinetics and GH classification
Defined DP4 substrate identity
Subsite specificity, kcat/KM reproducibility
Plant biostimulant research
DP4‑specific growth promotion profile
Shoot biomass and leaf area endpoint comparisons
Gut microbiota modulation studies
DP4‑dependent prebiotic selectivity
Firmicutes/Bacteroidota ratio, SCFA profile endpoints
Structural biology of GH10/GH11 xylanases
High‑purity ligand for co‑crystallization
Binding subsite occupancy, enzyme‑inhibitor design endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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